(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
Description
This compound features an acrylamide backbone with dual heterocyclic substituents: a furan-2-yl group at the α,β-unsaturated carbonyl position and a 4-(thiophen-2-yl)tetrahydro-2H-pyran (THP) moiety at the amide nitrogen.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c18-15(6-5-13-3-1-9-20-13)17-16(7-10-19-11-8-16)14-4-2-12-21-14/h1-6,9,12H,7-8,10-11H2,(H,17,18)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXILIHCPKMMBLO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide typically involves multi-step organic reactions. The process includes the formation of the tetrahydropyran ring and the introduction of the thiophene moiety, often through cross-coupling reactions. The final product is obtained via amidation reactions involving furan derivatives.
Antimicrobial Properties
Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing furan and thiophene rings can inhibit bacterial growth, suggesting a potential application in treating infections caused by resistant strains.
Anticancer Activity
The compound has been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. A notable study reported that related acrylamide derivatives displayed cytotoxic effects against human cancer cells, with mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.
The biological activity of (E)-3-(furan-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is believed to be mediated through its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to modulate nicotinic acetylcholine receptors, leading to anxiolytic effects in animal models .
Case Studies
-
Antimicrobial Efficacy : A study investigating various furan-based compounds found that those with thiophene substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
Compound MIC (µg/mL) Bacteria Targeted Compound A 8 Staphylococcus aureus Compound B 16 Escherichia coli -
Anticancer Studies : Another research effort focused on the cytotoxic effects of acrylamide derivatives on cancer cell lines such as MCF7 and HeLa. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM for various derivatives.
Compound IC50 (µM) Cell Line Compound C 15 MCF7 Compound D 25 HeLa
Comparaison Avec Des Composés Similaires
Key Structural Differences
The compound’s uniqueness lies in its THP-thiophene substituent, distinguishing it from other acrylamides with morpholine, aryl, or sulfonamide groups. Below is a comparative analysis:
Impact of Substituents on Activity
- Heterocycle Choice: Thiophene vs. Furan: Thiophene-containing compounds (e.g., DM497) exhibit antinociceptive activity via α7 nAChR modulation, while furan analogues (e.g., DM490) antagonize these effects, highlighting the critical role of heterocycle electronics . Dual Heterocycles: The target compound’s furan and thiophene groups may enhance π-π interactions with biological targets, though steric effects from the THP ring could limit binding compared to simpler aryl groups .
- THP vs. This may improve metabolic stability but reduce membrane permeability .
Electron-Withdrawing Groups :
- Halogenated derivatives (e.g., 4-chlorophenyl in ) show enhanced antibacterial activity due to increased electrophilicity. The target compound lacks such groups, suggesting its primary interactions are steric or hydrogen-bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
